[5-Cyclopropyl-4-(2-methylpropyl)-1,2-oxazol-3-yl]methanol
Description
Properties
IUPAC Name |
[5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-7(2)5-9-10(6-13)12-14-11(9)8-3-4-8/h7-8,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKNJMAPWWZRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(ON=C1CO)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxides
The most common method for isoxazole synthesis involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For this compound, a tailored nitrile oxide precursor bearing cyclopropyl and isobutyl groups is required:
- Nitrile Oxide Preparation : Cyclopropanecarbonyl chloride reacts with hydroxylamine to form cyclopropanecarbonitrile oxide.
- Dipole Formation : The nitrile oxide undergoes cycloaddition with an alkyne or alkene containing the isobutyl and hydroxymethyl substituents. For example, propargyl alcohol derivatives can introduce the hydroxymethyl group at position 3.
This method is cited in patents for analogous isoxazole derivatives, where nitrile oxides are generated in situ and reacted with dipolarophiles under mild conditions.
Post-Cyclization Functionalization
Introduction of the Isobutyl Group
After forming the isoxazole core, the isobutyl group (2-methylpropyl) is introduced at position 4 via alkylation:
Hydroxymethyl Group Installation
The hydroxymethyl group at position 3 is typically introduced through:
- Reduction of Esters : Starting with a 3-carboxylate isoxazole, reduction using LiAlH₄ or NaBH₄ yields the alcohol.
- Oxidation Followed by Reduction : Conversion of a methyl group to a carboxylic acid (via KMnO₄) and subsequent reduction to the alcohol.
Alternative Routes via Intermediate Functionalization
Cyclopropane Ring Construction
In cases where the cyclopropyl group is added post-cyclization:
Protecting Group Strategies
To prevent undesired reactions during synthesis:
- Silyl Protection : The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether during alkylation steps.
- Deprotection : Final cleavage using tetrabutylammonium fluoride (TBAF) restores the alcohol functionality.
Process Optimization and Scalability
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
[5-Cyclopropyl-4-(2-methylpropyl)-1,2-oxazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other substituted derivatives.
Scientific Research Applications
[5-Cyclopropyl-4-(2-methylpropyl)-1,2-oxazol-3-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and immunosuppressant agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [5-Cyclopropyl-4-(2-methylpropyl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence various biochemical processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazole Derivatives
To contextualize the properties of [5-Cyclopropyl-4-(2-methylpropyl)-1,2-oxazol-3-yl]methanol, a comparative analysis with analogous oxazole-based compounds is essential. Below is a structured comparison based on substituent effects, crystallographic data, and functional group interactions.
Substituent Effects on Physicochemical Properties
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| This compound | Cyclopropyl (5), Isobutyl (4), CH₂OH (3) | ~209.3 | ~2.1 | 1 (OH) | 3 (O, N, OH) |
| [4-Isopropyl-5-methyl-1,2-oxazol-3-yl]methanol | Isopropyl (4), Methyl (5), CH₂OH (3) | ~169.2 | ~1.8 | 1 (OH) | 3 (O, N, OH) |
| [5-Phenyl-4-ethyl-1,2-oxazol-3-yl]methanol | Phenyl (5), Ethyl (4), CH₂OH (3) | ~203.2 | ~2.5 | 1 (OH) | 3 (O, N, OH) |
Key Observations :
- The cyclopropyl group in the target compound increases molecular weight and rigidity compared to smaller alkyl substituents (e.g., methyl or ethyl). This may reduce solubility in polar solvents but enhance binding affinity in hydrophobic pockets.
- All compounds share a hydroxymethyl group, enabling hydrogen-bonding interactions critical for crystal packing and solubility.
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic studies of oxazole derivatives often employ programs like SHELXL for refinement and ORTEP-3 for graphical representation. For example:
- Hydrogen-bonding patterns: The hydroxymethyl group in this compound likely forms O–H···N or O–H···O interactions with adjacent molecules, creating chains or rings as per graph set analysis (e.g., $ \text{C}_2^2(8) $ motifs).
- Crystal packing : Bulky substituents like cyclopropyl and isobutyl may lead to tighter packing compared to phenyl or ethyl groups, as observed in related structures solved via SIR97 or WinGX .
Biological Activity
[5-Cyclopropyl-4-(2-methylpropyl)-1,2-oxazol-3-yl]methanol is a synthetic compound belonging to the oxazole class, characterized by a five-membered heterocyclic structure that includes nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate various biochemical processes through enzyme or receptor binding, influencing signal transduction pathways and gene expression. However, detailed mechanisms remain under investigation.
Biological Activities
Antimicrobial Activity : The compound has shown promise in antimicrobial assays, indicating potential efficacy against various pathogens. Its activity can be compared to other known antimicrobial agents, providing a basis for further exploration in therapeutic applications.
Antioxidant Properties : Initial evaluations have indicated that this compound may possess antioxidant capabilities. This is significant as antioxidants play a crucial role in mitigating oxidative stress-related damage in biological systems .
Anticancer Potential : Research into the anticancer properties of this compound is ongoing. Its structural features may confer unique interactions with cancer cell pathways, leading to apoptosis or inhibition of proliferation in certain cancer types.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Isoxazole | Five-membered ring | Antimicrobial, anticancer |
| Thiadiazole | Five-membered ring | Antiviral, anticancer |
| Oxadiazole | Five-membered ring | Antibacterial, anti-inflammatory |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Phytochemical Profiling : A study on related oxazole derivatives reported significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting a potential framework for developing new antibiotics .
- Antioxidant Activity Assessment : In vitro assays measuring DPPH radical scavenging activity showed that oxazole derivatives could effectively reduce oxidative stress markers, highlighting their therapeutic potential in oxidative stress-related diseases .
- Cancer Cell Line Studies : Preliminary results from cell line studies indicate that certain oxazole derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells, which is crucial for minimizing side effects in cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
